5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5,6-diamino-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,7-8H2,1H3,(H,9,11,12) |
InChI Key |
HEXZSEOAILCDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cyclic compounds containing active methylene groups with aldehydes and nitriles in a solution of water and ethanol . Another method includes the reaction of glycolic acid with 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted aminopyrimidines.
Scientific Research Applications
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine structure but has different substituents, leading to distinct chemical and biological properties.
7-Amino-1H,3H-pyrimido[4,5-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, which exhibits unique reactivity and applications.
Uniqueness
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
